

Navigating the Solubility Landscape of 3-Methoxy-2-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxy-2-nitropyridine

Cat. No.: B1296613

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Abstract

3-Methoxy-2-nitropyridine is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2] Its solubility in organic solvents is a critical parameter for its purification, reaction optimization, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of **3-Methoxy-2-nitropyridine**, outlines detailed experimental protocols for its solubility determination and recrystallization, and presents logical workflows for these processes. Due to a lack of publicly available quantitative solubility data, this guide empowers researchers to generate this crucial information in-house.

Introduction to 3-Methoxy-2-nitropyridine

3-Methoxy-2-nitropyridine (CAS No. 20265-37-6) is a substituted pyridine derivative featuring a methoxy group at the 3-position and a nitro group at the 2-position.[3] This arrangement of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the pyridine ring imparts unique reactivity to the molecule, making it a valuable building block in medicinal chemistry and agrochemical synthesis.[1][2] The compound typically appears as a yellow crystalline powder.[3] Understanding its physical properties, particularly its solubility, is fundamental to its effective application.

Solubility Profile of 3-Methoxy-2-nitropyridine

A thorough review of available literature and chemical supplier data indicates a general qualitative understanding of the solubility of **3-Methoxy-2-nitropyridine**. However, specific quantitative data (e.g., in g/L or mol/L at specified temperatures) is not readily available. The existing information is summarized in the table below.

Solvent	Solubility	Source(s)
Water	Sparingly soluble / Insoluble	Multiple sources indicate low solubility in water.
Ethanol	Soluble	Mentioned as a suitable solvent.
Ether	Well soluble	Described as a solvent in which it is readily soluble.
Acetone	Soluble	Listed as a common organic solvent in which it dissolves.
Ethyl Acetate	Suitable for recrystallization	Its use in recrystallization suggests moderate solubility at room temperature and good solubility at higher temperatures. [3]

Experimental Protocols

Given the absence of quantitative solubility data, researchers will need to determine these parameters experimentally. The following sections provide detailed methodologies for key experiments.

Determination of Quantitative Solubility

This protocol describes a gravimetric method for determining the solubility of **3-Methoxy-2-nitropyridine** in a given organic solvent at a specific temperature.

Materials:

- **3-Methoxy-2-nitropyridine** (solid)
- Selected organic solvent(s)
- Temperature-controlled shaker or water bath
- Analytical balance
- Vials with screw caps
- Syringe filters (chemically compatible with the solvent)
- Evaporating dish or pre-weighed vials
- Oven or vacuum oven

Procedure:

- Equilibration:
 1. Add an excess amount of solid **3-Methoxy-2-nitropyridine** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
 2. Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature.
 3. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Agitation is necessary to facilitate dissolution.
- Sample Withdrawal and Filtration:
 1. After equilibration, allow the undissolved solid to settle.
 2. Carefully withdraw a known volume of the supernatant using a syringe.
 3. Immediately pass the solution through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

- Solvent Evaporation and Mass Determination:
 1. Place the evaporating dish or vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
 2. Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.
 3. Weigh the dish or vial containing the dried solute.
- Calculation:
 1. Calculate the mass of the dissolved **3-Methoxy-2-nitropyridine** by subtracting the initial weight of the empty dish/vial from the final weight.
 2. The solubility can then be expressed in various units, such as g/L or mol/L, based on the mass of the solute and the volume of the solvent used.

Recrystallization for Purification

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Solvent Selection:

The ideal solvent for recrystallization should:

- Dissolve the compound sparingly or not at all at room temperature.[\[5\]](#)
- Dissolve the compound well at an elevated temperature (near the solvent's boiling point).[\[4\]](#)
[\[5\]](#)
- Dissolve impurities well at all temperatures or not at all.
- Not react with the compound.[\[4\]](#)
- Be volatile enough to be easily removed from the purified crystals.[\[4\]](#)

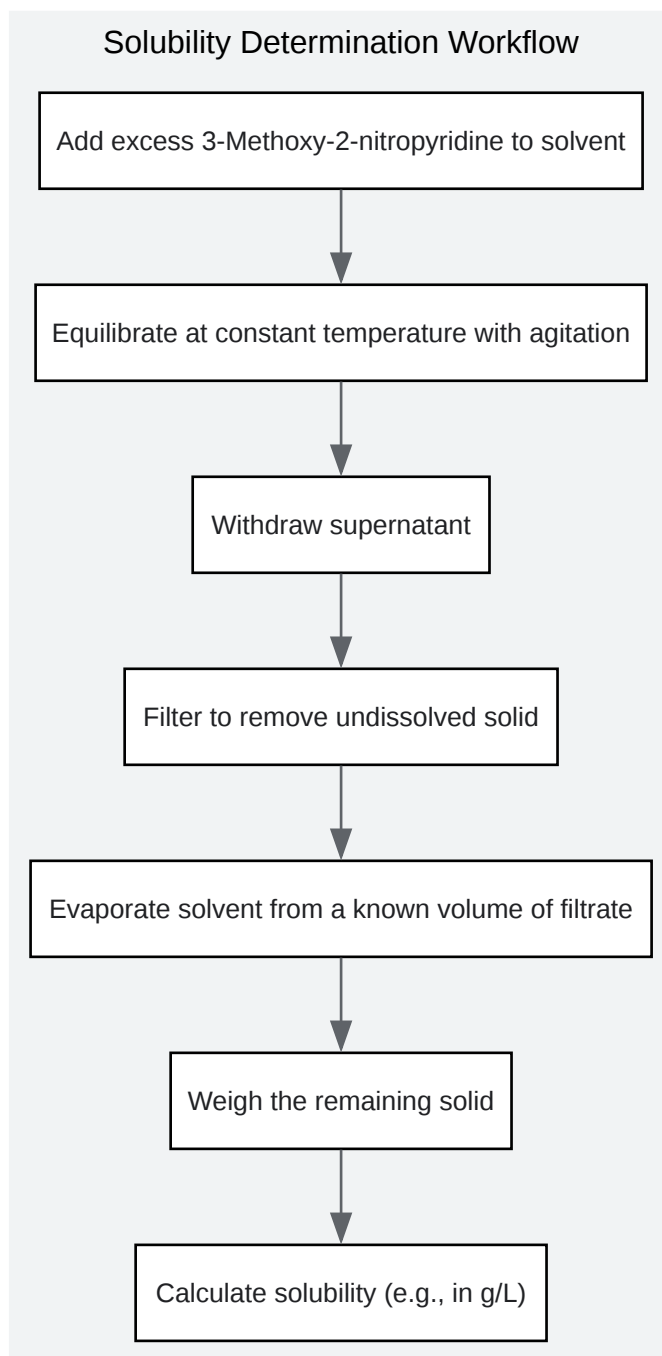
Based on available information, ethanol and ethyl acetate are suitable solvents for the recrystallization of **3-Methoxy-2-nitropyridine**.^[3]

Procedure:

- Dissolution:
 1. Place the crude **3-Methoxy-2-nitropyridine** in an Erlenmeyer flask.
 2. Add a minimal amount of the chosen solvent (e.g., ethanol or ethyl acetate).
 3. Heat the mixture on a hot plate with gentle swirling to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
- Hot Filtration (if necessary):
 1. If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean flask.
- Crystallization:
 1. Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
 2. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
- Isolation and Drying:
 1. Collect the crystals by vacuum filtration using a Büchner funnel.
 2. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
 3. Dry the purified crystals in an oven or in a desiccator under vacuum.

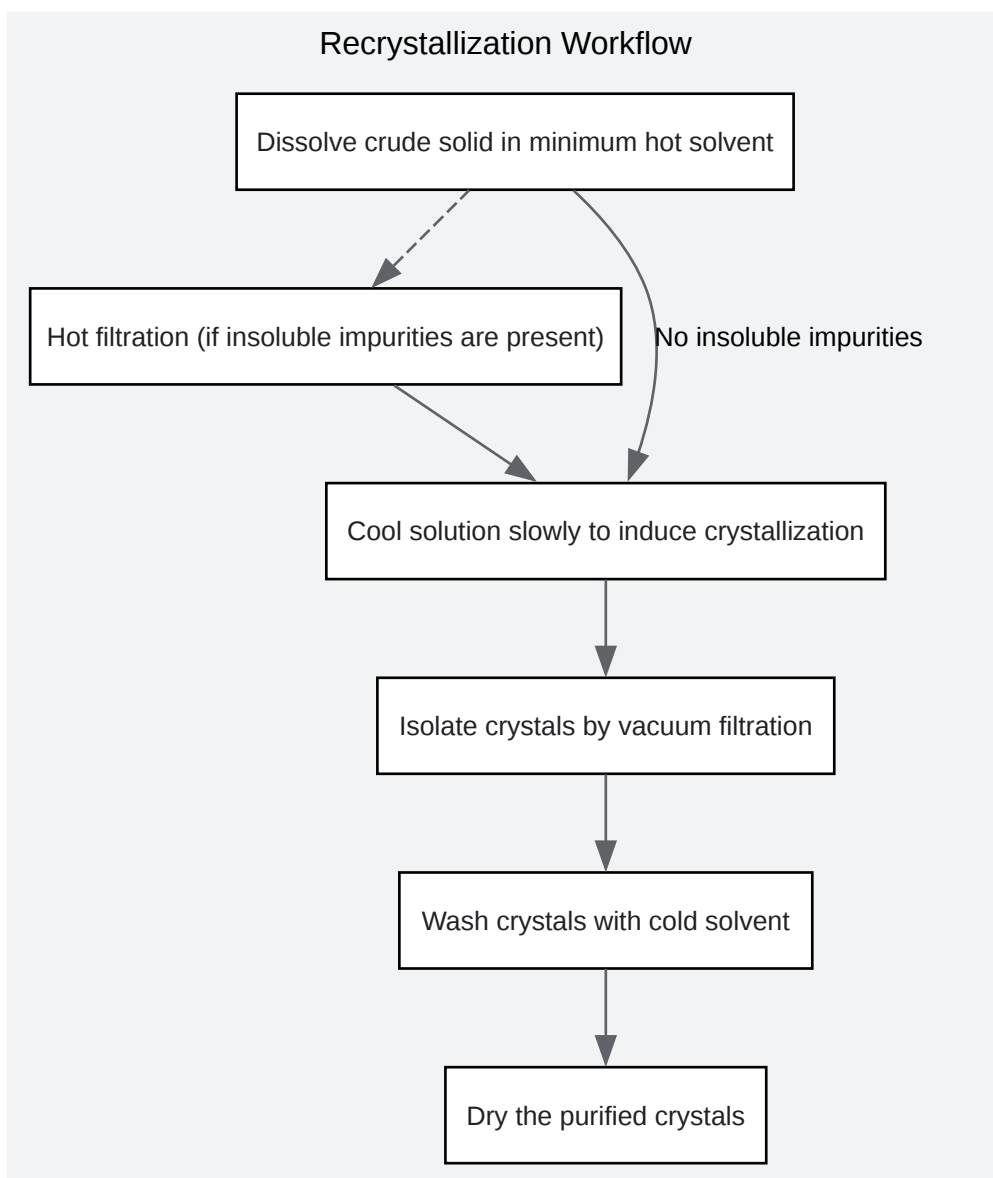
Visualizing Workflows and Synthesis

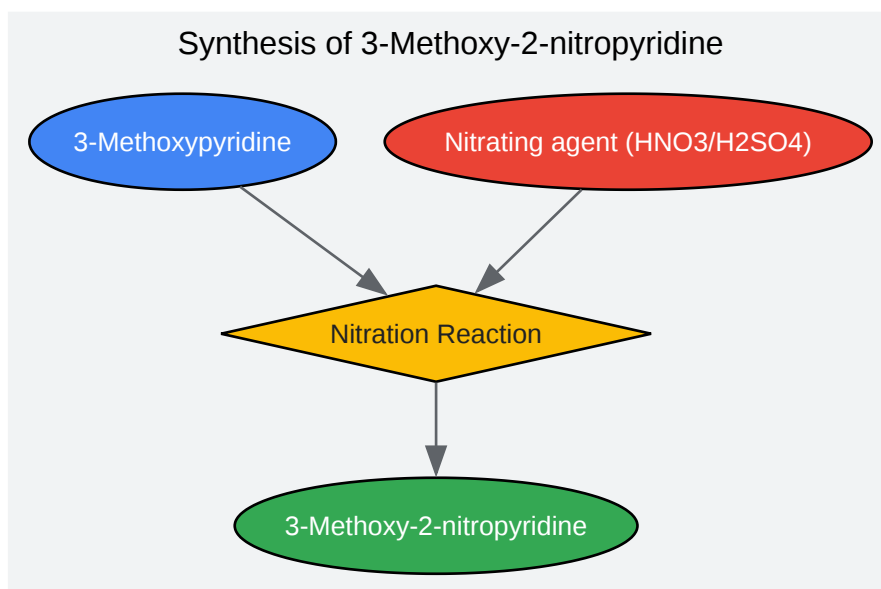
To aid in the conceptual understanding of the processes involved with **3-Methoxy-2-nitropyridine**, the following diagrams have been generated using the DOT language.



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Caption: A generalized workflow for the experimental determination of solubility.





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